{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex heterocyclic compound that combines a piperazine moiety with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system . Subsequent functionalization steps introduce the piperazine and pyridyl groups through nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers .
Industry
In industry, the compound can be used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in materials science and industrial chemistry .
Mechanism of Action
The mechanism of action of {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives and piperazine-containing molecules. Examples include:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Piperazine-substituted heterocycles
Uniqueness
What sets {4-[2-(2-pyridyl)ethyl]piperazino}(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazolopyridine and piperazine moieties allows for versatile interactions with various targets, making it a valuable compound in multiple fields of research .
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H26N6O/c1-15-14-18(19-16(2)24-25(3)20(19)23-15)21(28)27-12-10-26(11-13-27)9-7-17-6-4-5-8-22-17/h4-6,8,14H,7,9-13H2,1-3H3 |
InChI Key |
UUTSLSCOYUMGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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